5-苄基-3-(氯甲基)-1,2,4-恶二唑

描述

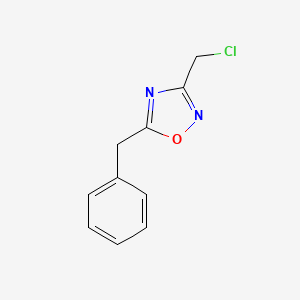

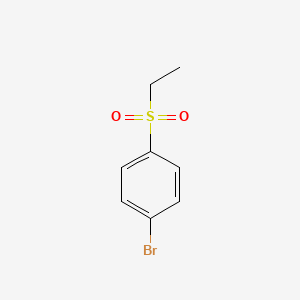

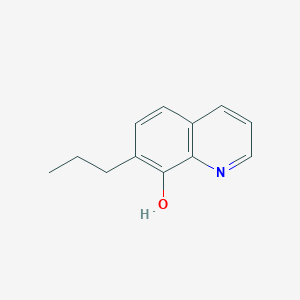

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole is a chemical compound with the following properties:

- IUPAC Name : 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole.

- Molecular Formula : C<sub>10</sub>H<sub>9</sub>ClN<sub>2</sub>O.

- Molecular Weight : 208.65 g/mol.

- Physical Form : Liquid.

- Storage Temperature : Room temperature (RT).

Synthesis Analysis

The synthesis of this compound involves the chloromethylation of the 1,2,4-oxadiazole ring. Specific synthetic routes and conditions may vary, but the introduction of the chloromethyl group is a key step.

Molecular Structure Analysis

The molecular structure of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole consists of a benzyl group attached to the 1,2,4-oxadiazole ring, with a chloromethyl substituent. The oxadiazole ring contributes to its unique properties.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitution, condensation reactions, and cyclizations. Its reactivity depends on the chloromethyl group and the adjacent benzyl moiety.

Physical And Chemical Properties Analysis

- Solubility : It is likely soluble in organic solvents due to its benzyl and chloromethyl groups.

- Melting Point/Boiling Point : Specific values need experimental determination.

- Stability : Stable under normal conditions.

- Spectral Data : IR, NMR, and mass spectra can provide additional insights.

科学研究应用

缓蚀:恶二唑衍生物(包括与5-苄基-3-(氯甲基)-1,2,4-恶二唑相似的衍生物)的一项应用是缓蚀。这些化合物已显示出在酸性环境中抑制低碳钢腐蚀的有效性。它们通过在钢表面形成保护层来发挥作用,正如 Kalia 等人在《分子液体杂志》中的一项研究中所证明的(Kalia 等人,2020)。

液晶和发光特性:恶二唑衍生物已被合成并评估其液晶和发光特性。这些化合物显示出显着的光致发光量子产率,使其成为材料科学应用中感兴趣的对象,正如 Parra 等人在《液晶》杂志中发现的(Parra 等人,2006)。

合成路线和反应性研究:Bohle 和 Perepichka (2009) 在《有机化学杂志》中进行的研究探索了 1,2,3-恶二唑衍生物的新合成路线,提供了对它们的结构、光谱和反应性的见解(Bohle & Perepichka,2009)。

咪啶前体和保护基:恶二唑,包括 5-苄氧基-1,2,4-恶二唑,充当咪啶和保护基的前体。这些化合物促进了 N-烷基咪啶的合成,如 Bolton 等人在《四面体快报》中所述(Bolton 等人,1995)。

抗菌活性:一些恶二唑衍生物已被研究其抗菌特性。例如,苯并呋喃-恶二唑杂化物被设计并评估了抗菌活性,正如 Sanjeeva 等人在《化学与环境研究杂志》中所报道的(Sanjeeva 等人,2021)。

新型化合物的合成:Özer 和 Dürüst (2022) 在《杂环通讯》中描述了成功合成了含有 1,2,4-恶二唑基团的新型大环化合物(Özer & Dürüst,2022)。

抗疟疾特性:Hutt 等人在《杂环化学杂志》中研究了 2-苯基-5-(三氯甲基)-1,3,4-恶二唑的抗疟疾活性,突出了它们在医学应用中的潜力(Hutt 等人,1970)。

安全和危害

- Safety Precautions : Handle with care, use appropriate protective equipment.

- Hazardous Properties : Chloromethyl compounds can be toxic and irritate skin and eyes.

- Disposal : Follow proper disposal guidelines for hazardous chemicals.

未来方向

Research avenues for 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole include:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Explore derivatives for improved properties.

- Synthetic Modifications : Optimize synthetic routes.

Please note that this analysis is based on available information, and further studies are essential to fully understand the compound’s properties and applications. For more detailed insights, consult relevant scientific literature123.

属性

IUPAC Name |

5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECLIXXHUYTYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476402 | |

| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |

CAS RN |

52156-51-1 | |

| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)

![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)